Bencyclane-d6 Fumerate
Description
The deuterium substitution (indicated by "-d6") typically enhances metabolic stability, making it valuable in pharmacokinetic and pharmacodynamic research, particularly as an internal standard in mass spectrometry .
Properties
Molecular Formula |
C₂₄H₂₉D₆NO₄ |
|---|---|
Molecular Weight |
407.58 |
Synonyms |
N,N-Dimethyl-3-[[1-(phenylmethyl)cycloheptyl]oxy]-1-propanamine-d6 (2E)-2-Butenedioate; N,N-Dimethyl-3-[[1-(phenylmethyl)cycloheptyl]oxy]-1-propanamine-d6 (E)-2-Butenedioate; N,N-Dimethyl-3-[[1-(phenylmethyl)cycloheptyl]oxy]-propanamined6 Fumerate; 1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Limitations
Preclinical Insights
- Fumarate Hydratase (FH) Interaction: Elevated fumarate levels (as seen in FH-deficient cancers) stabilize HIF-1α, promoting tumorigenesis . While this compound’s role in this pathway is unstudied, its fumarate moiety could theoretically compete with endogenous fumarate, though this remains speculative.
- Apoptosis Pathways : Clusterin inhibition of BAX (a pro-apoptotic protein) highlights the complexity of fumarate-related signaling . This compound’s impact on apoptosis regulators like BAX is unexplored.
Clinical and Commercial Considerations
- Cost and Accessibility : TDF’s median price is $0.13 per tablet, reflecting its global accessibility via suppliers like PAHO and IDA . In contrast, this compound’s niche research use limits commercial availability.
- Therapeutic Potential: DMF’s success in MS underscores the therapeutic viability of fumarate derivatives, suggesting unexplored avenues for this compound in vascular or neurological disorders.
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize Bencyclane-d6 Fumerate for isotopic purity in preclinical studies?
- Methodological Answer : Synthesis involves deuterium labeling at six positions, typically using hydrogen-deuterium exchange reactions under controlled pH and temperature. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR and -NMR) to confirm isotopic incorporation and liquid chromatography-mass spectrometry (LC-MS) for purity analysis. Stability studies under varying storage conditions (e.g., 0–6°C vs. ambient) are critical to validate shelf life .
Q. What pharmacological properties of this compound should be prioritized in initial in vitro studies?
- Methodological Answer : Focus on solubility profiles (e.g., in dimethyl sulfoxide or saline), plasma protein binding kinetics, and metabolic stability using hepatocyte assays. Comparative studies with non-deuterated Bencyclane Fumerate are essential to quantify isotopic effects on pharmacokinetic parameters like and . Dose-response curves in cell-based models (e.g., vascular smooth muscle cells) can elucidate mechanistic pathways .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported metabolic pathways of this compound?
- Methodological Answer : Use dual isotopic tracing ( and ) to differentiate between oxidative and conjugative metabolic routes. Pair this with CRISPR-edited cytochrome P450 (CYP) isoforms in hepatic microsomes to identify enzyme-specific contributions. Contradictions in data (e.g., unexpected metabolite ratios) may arise from interspecies variability—validate findings in humanized mouse models .
Q. What statistical frameworks are appropriate for analyzing dose-dependent toxicity discrepancies between this compound and its non-deuterated counterpart?
- Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in toxicity thresholds. Bayesian hierarchical models can integrate historical data on deuterated compounds to adjust for isotopic effects. Sensitivity analyses should test assumptions about metabolic rate constants derived from in vitro-in vivo extrapolation (IVIVE) .
Q. How can isotopic labeling (deuteration) impact the interpretation of this compound’s binding kinetics in molecular dynamics simulations?
- Methodological Answer : Deuterium’s mass difference alters vibrational frequencies, affecting binding free energy calculations. Use quantum mechanics/molecular mechanics (QM/MM) hybrid simulations to account for isotopic effects on ligand-receptor interactions. Validate predictions with surface plasmon resonance (SPR) assays comparing deuterated and non-deuterated forms .
Data Integrity and Reproducibility
Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?
- Methodological Answer : Standardize reaction conditions (solvent, catalyst, and deuterium source), document batch-specific NMR/LC-MS profiles, and share raw data via open-access repositories (e.g., Zenodo). Cross-lab validation studies using blinded samples can identify procedural biases. Reference deuterated standards (e.g., N-Tigloylglycine-2,2-d2) should be included for calibration .
Q. How should researchers address conflicting solubility data reported for this compound in polar vs. nonpolar solvents?
- Methodological Answer : Conduct phase-solubility studies using the shake-flask method under controlled temperature (±0.1°C). Compare results with Hansen solubility parameters (HSPs) to predict solvent compatibility. Conflicting data may arise from polymorphic forms—characterize crystalline vs. amorphous states via X-ray diffraction (XRD) .
Ethical and Analytical Considerations
Q. What ethical standards apply when publishing structural data for this compound to prevent misuse?
- Methodological Answer : Adhere to the Chemical Weapons Convention (CWC) guidelines by redacting synthesis steps for high-purity deuterated compounds. Use controlled-access repositories (e.g., PubChem) for sensitive data. Include disclaimers in publications about potential dual-use risks and collaborate with institutional review boards (IRBs) for risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
